molecular formula C12H19NO3 B12896302 Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate CAS No. 6946-42-5

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate

Cat. No.: B12896302
CAS No.: 6946-42-5
M. Wt: 225.28 g/mol
InChI Key: ZHJMFQVXKXYHHQ-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a butyl-substituted amine with an ethyl ester derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-butyl-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

6946-42-5

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

ethyl 1-butyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate

InChI

InChI=1S/C12H19NO3/c1-4-6-7-13-9(3)10(8-11(13)14)12(15)16-5-2/h4-8H2,1-3H3

InChI Key

ZHJMFQVXKXYHHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(CC1=O)C(=O)OCC)C

Origin of Product

United States

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